Cas no 1820572-35-7 ((3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride)

(3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride
-
- MDL: MFCD26959722
(3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O236915-50mg |
(3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride |
1820572-35-7 | 50mg |
$ 219.00 | 2023-09-06 | ||
TRC | O236915-25mg |
(3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride |
1820572-35-7 | 25mg |
$ 127.00 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD761463-1g |
(3AR,4R,7S,7aS)-octahydro-1H-4,7-methanoisoindole hydrochloride |
1820572-35-7 | 97% | 1g |
¥2314.0 | 2023-03-31 | |
Fluorochem | 360400-1g |
(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride |
1820572-35-7 | 95.0% | 1g |
£400.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1245874-5g |
rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride |
1820572-35-7 | 95% | 5g |
$1560 | 2024-06-06 | |
Fluorochem | 360400-5g |
(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride |
1820572-35-7 | 95.0% | 5g |
£1,598.00 | 2023-04-12 | |
Enamine | EN300-20133274-1.0g |
(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride |
1820572-35-7 | 95% | 1g |
$600.0 | 2023-05-25 | |
AN HUI ZE SHENG Technology Co., Ltd. | O236915-500mg |
(3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindoleHydrochloride |
1820572-35-7 | 500mg |
¥14400.00 | 2023-09-15 | ||
Enamine | EN300-20133274-2.5g |
(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride |
1820572-35-7 | 95% | 2.5g |
$1174.0 | 2023-09-16 | |
1PlusChem | 1P00J2QZ-5g |
rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride |
1820572-35-7 | 95% | 5g |
$1044.00 | 2025-03-01 |
(3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride 関連文献
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
2. Book reviews
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
10. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
(3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochlorideに関する追加情報
Comprehensive Overview of (3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride (CAS No. 1820572-35-7)
(3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride (CAS No. 1820572-35-7) is a specialized organic compound with a unique bicyclic structure, widely recognized for its potential applications in pharmaceutical research and material science. The compound's stereochemistry, denoted by the 3aR,4R,7S,7aS configuration, plays a critical role in its biological activity and synthetic utility. Researchers and industry professionals are increasingly interested in this molecule due to its versatility in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and chiral building blocks for asymmetric synthesis.
In recent years, the demand for high-purity chiral compounds like (3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride has surged, driven by advancements in precision medicine and catalysis. The compound's rigid bicyclo[2.2.1]heptane framework offers exceptional stability, making it a valuable scaffold for designing novel enzyme inhibitors or receptor modulators. Its hydrochloride salt form enhances solubility, a key consideration for bioavailability optimization in drug formulations—a topic frequently searched in pharmacokinetics discussions.
Synthetic routes to 1820572-35-7 often involve asymmetric hydrogenation or ring-closing metathesis, techniques trending in green chemistry forums. The compound's stereoselective synthesis aligns with the pharmaceutical industry's push toward sustainable manufacturing, reducing waste and improving yield—a priority highlighted in FDA guidelines and ICH Q11 standards. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, methodologies central to quality control debates in academic and industrial settings.
Beyond pharmaceuticals, (3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride finds niche applications in advanced material science, such as liquid crystal displays (LCDs) or polymer additives, where its conformational rigidity improves thermal stability. This dual applicability resonates with interdisciplinary researchers exploring multifunctional compounds, a hot topic in molecular design conferences.
Regulatory compliance for CAS 1820572-35-7 adheres to REACH and GMP protocols, ensuring safe handling in laboratory environments. The compound's non-hazardous profile (when handled appropriately) makes it a preferred choice over more reactive intermediates, addressing growing concerns about lab safety and environmental impact—frequent search queries among chemistry professionals.
Future research directions may explore (3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride's role in neuroscience, particularly as a precursor for neuroprotective agents, or its utility in catalysis for C-H activation reactions. These areas align with trending searches on neurodegenerative disease treatments and transition metal catalysis, underscoring the compound's relevance in cutting-edge science.
1820572-35-7 ((3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride) 関連製品
- 2138033-99-3(2-{[2-(Ethylsulfanyl)ethyl]amino}quinazoline-6-carboxylic acid)
- 2248360-09-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonamido)benzoate)
- 2228700-41-0(1-(5-methoxypyridin-3-yl)cyclobutylmethanol)
- 899413-94-6(3-(furan-2-yl)methyl-8-methoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione)
- 2751621-73-3(2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid)
- 20395-87-3(2-{(benzyloxy)carbonylamino}butanoic acid)
- 142994-07-8(Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)-)
- 2228534-13-0(1-(4-cyclopentyl-2-methylbutan-2-yl)cyclopropan-1-amine)
- 1414976-15-0((R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride)
- 343773-04-6(1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)-)
